molecular formula C11H17NO4 B3045321 2,5-Dioxopyrrolidin-1-YL heptanoate CAS No. 104943-22-8

2,5-Dioxopyrrolidin-1-YL heptanoate

Cat. No.: B3045321
CAS No.: 104943-22-8
M. Wt: 227.26
InChI Key: TZOPRUAVCWAPKX-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-YL heptanoate is a chemical compound with the molecular formula C11H17NO4 It is an ester derivative of heptanoic acid and 2,5-dioxopyrrolidin-1-yl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-YL heptanoate typically involves the esterification of heptanoic acid with 2,5-dioxopyrrolidin-1-yl. One common method involves the use of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts in a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-YL heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-YL heptanoate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-YL propanoate
  • 2,5-Dioxopyrrolidin-1-YL butanoate
  • 2,5-Dioxopyrrolidin-1-YL pentanoate

Comparison

Compared to its analogs, 2,5-Dioxopyrrolidin-1-YL heptanoate has a longer aliphatic chain, which can influence its solubility, reactivity, and biological activity. The unique structure of this compound allows for specific interactions with molecular targets, making it distinct in its applications and potential therapeutic uses.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOPRUAVCWAPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733320
Record name 1-(Heptanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104943-22-8
Record name 1-(Heptanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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